molecular formula C20H22F3N3O2 B2773450 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034286-13-8

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2773450
CAS RN: 2034286-13-8
M. Wt: 393.41
InChI Key: XPIANDKGOJPZPC-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). It has been found to be effective in treating various types of cancers and autoimmune diseases.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study on novel piperidine derivatives, including those structurally related to N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide, demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly with bulky moiety substitutions, showed potent inhibition effects on acetylcholinesterase, highlighting their potential as antidementia agents (Sugimoto et al., 1990).

Structural Characterization and Synthesis

Research on the synthesis and structural analysis of phosphoric triamides and benzamides related to this compound revealed insights into their molecular structures through NMR spectra, elemental analysis, and X-ray crystallography. These studies provide foundational knowledge for further chemical and pharmaceutical applications (Gholivand et al., 2005).

Bioactivity Study

A bioactivity study on novel benzamides, structurally similar to the compound , assessed their in vitro antibacterial activity against various bacterial strains. This research suggests the potential of these compounds, including their copper and cobalt complexes, in developing new antibacterial agents (Khatiwora et al., 2013).

Pharmacokinetic Insights

Investigation into the metabolism of flumatinib, a tyrosine kinase inhibitor with structural similarities to this compound, in chronic myelogenous leukemia patients identified main metabolic pathways, including N-demethylation and amide hydrolysis. This study underscores the importance of understanding pharmacokinetics for the development of therapeutic agents (Gong et al., 2010).

properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-14-12-17(6-9-24-14)26-10-7-15(8-11-26)13-25-19(27)16-2-4-18(5-3-16)28-20(21,22)23/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIANDKGOJPZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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